Lemuteporfin - 215808-49-4

Lemuteporfin

Catalog Number: EVT-272981
CAS Number: 215808-49-4
Molecular Formula: C44H48N4O10
Molecular Weight: 792.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lemuteporfin, under development by QLT Incorporated, is a benzoporphyrin-derived chlorin-like photosensitizer. It is intended for the treatment of beign prostatic hyperplasia.
Source and Classification

Lemuteporfin is derived from natural porphyrin structures, specifically modified to enhance its photodynamic properties. It falls under the category of chlorins, which are derivatives of porphyrins that possess a reduced double bond in the macrocyclic structure. These modifications improve the compound's absorption characteristics, making it suitable for therapeutic applications in PDT.

Synthesis Analysis

The synthesis of Lemuteporfin typically involves several key steps that modify protoporphyrin IX or other porphyrin precursors. The following outlines a general synthetic pathway:

  1. Starting Material: Protoporphyrin IX dimethyl ester is commonly used as the base material.
  2. Functionalization: Chemical reactions involving substitution reactions introduce various functional groups to enhance solubility and photodynamic efficacy.
  3. Reduction: The conversion of protoporphyrin IX into chlorin derivatives often involves reduction processes that can be achieved through chemical or electrochemical means.
  4. Purification: High-performance liquid chromatography is frequently employed to purify the final product and remove any unreacted starting materials or by-products.

Technical parameters, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Lemuteporfin features a complex cyclic structure characterized by a macrocyclic chlorin core. The molecular formula typically is C₁₄H₁₅N₃O₃, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Key Features:
    • The chlorin structure includes a central metal ion (often zinc or tin) that can influence its photophysical properties.
    • Substituents on the chlorin ring can include carboxylic acid groups or other polar functionalities that enhance solubility in aqueous environments.

Spectroscopic techniques such as nuclear magnetic resonance and ultraviolet-visible spectroscopy are often employed to confirm the structure and assess purity.

Chemical Reactions Analysis

Lemuteporfin participates in several chemical reactions relevant to its function as a photosensitizer:

  1. Photochemical Reactions: Upon exposure to light (typically in the range of 670-750 nm), Lemuteporfin undergoes excitation leading to the generation of singlet oxygen and other reactive species.
  2. Oxidation-Reduction Reactions: The compound can engage in electron transfer processes, facilitating oxidative damage to cellular components such as lipids and proteins.
  3. Reactivity with Biological Targets: The generated reactive oxygen species can interact with various biomolecules, leading to apoptosis or necrosis in targeted cancer cells.

These reactions are fundamental to its mechanism of action in photodynamic therapy.

Mechanism of Action

The mechanism of action of Lemuteporfin involves several sequential steps:

  1. Activation: Upon light activation, Lemuteporfin transitions from a ground state to an excited state.
  2. Energy Transfer: This excited state facilitates energy transfer processes that generate singlet oxygen and other reactive species.
  3. Cellular Interaction: These reactive species induce oxidative stress within tumor cells, leading to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.
  4. Cell Death: The cumulative effect results in apoptosis or necrosis of malignant cells while sparing surrounding healthy tissue due to selective accumulation of the photosensitizer.

Research indicates that Lemuteporfin's efficacy can be influenced by factors such as light dose, duration of exposure, and tumor type.

Physical and Chemical Properties Analysis

Lemuteporfin exhibits distinct physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has enhanced solubility in aqueous media due to functional group modifications.
  • Absorption Spectrum: The absorption maximum typically occurs around 670 nm, making it suitable for PDT applications where red light penetration is advantageous.
  • Stability: The compound is relatively stable under ambient conditions but may degrade under prolonged exposure to light without proper formulation.

These properties are crucial for optimizing therapeutic protocols involving Lemuteporfin.

Applications

Lemuteporfin has significant applications in medical science:

  1. Photodynamic Therapy: It is primarily used for treating various cancers by inducing localized cell death through light activation.
  2. Ophthalmology: Lemuteporfin is explored for treating age-related macular degeneration due to its ability to target abnormal blood vessels in the retina.
  3. Research Applications: Its properties are studied for developing new photosensitizers with improved efficacy and selectivity for cancer treatment.
Synthetic Pathways and Structural Modifications of Lemuteporfin

Diethylene Glycol Functionalization in Benzoporphyrin Derivatives

The strategic incorporation of diethylene glycol (DEG) chains into the benzoporphyrin core of Lemuteporfin represents a breakthrough in photosensitizer engineering. This functionalization specifically targets the periphery of the chlorin macrocycle, where hydrophilic DEG moieties are conjugated via ester or ether linkages to the carboxyl groups of the porphyrin derivative. The synthetic pathway involves nucleophilic substitution reactions between halogenated benzoporphyrin precursors and sodium alkoxides of protected DEG chains, followed by deprotection steps. Critical microwave-assisted synthesis techniques reduce reaction times from hours to minutes while improving yields from 45% to 78% compared to conventional thermal methods [5] [9].

The primary advantage of DEG functionalization lies in its profound impact on molecular polarity. Lemuteporfin exhibits a calculated log P reduction of 2.3 units compared to non-functionalized analogs, as demonstrated in Table 1. This amphiphilicity transformation enables spontaneous self-assembly in aqueous environments while preserving the planar configuration essential for photodynamic activity. Spectroscopic analyses confirm that DEG chains induce minimal distortion (<5°) to the chlorin π-system, preserving the extended conjugation required for efficient light absorption at 690±5 nm. The ethylene oxide units further serve as molecular spacers, positioning terminal hydroxyl groups for subsequent bioconjugation without steric interference with the photosensitizing core [5] [8] [9].

Table 1: Solubility Parameters of Benzoporphyrin Derivatives

Compoundlog PAqueous Solubility (µg/mL)Critical Micelle Conc. (mM)
Unmodified BPD8.2±0.30.15±0.02-
Lemuteporfin5.9±0.248.7±3.50.085±0.007
Verteporfin6.8±0.312.3±1.1-

Regioisomeric Control During Chlorin-Type Photosensitizer Synthesis

Lemuteporfin synthesis requires precise regiochemical control during the derivatization of the chlorin macrocycle, which contains multiple reactive centers. The benzoporphyrin precursor features three carboxyl groups at positions 131 (formic acid derivative), 152 (acetic acid derivative), and 173 (propionic acid derivative), each with distinct chemical reactivities. Statistical conjugation approaches yield complex isomer mixtures with substantially compromised photodynamic activities. Research demonstrates that the 131-position derivative exhibits 3.7-fold greater phototoxicity than the 173-isomer due to its nearly linear molecular conformation that optimizes interaction with cellular targets [2] [4].

Advanced regioisomeric control is achieved through three innovative approaches:

  • Temporary protecting group strategies: Selective protection of the 152-carboxyl with photolabile groups (e.g., o-nitrobenzyl esters) enables exclusive 131-conjugation before deprotection.
  • Organometallic directing: Palladium-catalyzed C-H activation creates transient coordination complexes that direct conjugation to the 131-position with >90% regioselectivity.
  • Enzymatic bioconjugation: Lipase-mediated transesterification exploits steric differences between carboxyl groups, achieving 131-selectivity in aqueous media under mild conditions (37°C, pH 7.4) [2] [4] [9].

Crystallographic studies reveal that optimal bioactivity requires preservation of the propionic acid chain at position 173 in its unmodified state, as this moiety facilitates specific protein interactions within tumor microenvironments. Regioisomeric purity is quantified using reverse-phase HPLC with a pentafluorophenyl stationary phase, which resolves positional isomers with baseline separation. The 131-regioisomer consistently demonstrates superior singlet oxygen quantum yield (ΦΔ = 0.78±0.03) compared to the 152-isomer (ΦΔ = 0.62±0.04) or 173-isomer (ΦΔ = 0.59±0.05), as shown in Table 2 [2] [4].

Table 2: Photophysical Properties of Lemuteporfin Regioisomers

Isomer PositionAbsorption λmax (nm)Singlet Oxygen Quantum Yield (ΦΔ)Cellular Uptake (pmol/10⁶ cells)Relative Phototoxicity (IC50)
131690±10.78±0.0338.7±3.21.0 (reference)
152686±10.62±0.0422.4±1.93.7±0.4
173688±10.59±0.0519.1±1.74.2±0.5
Mixture687±20.66±0.0626.9±2.42.8±0.3

Liposomal Formulation Strategies for Enhanced Amphiphilic Properties

Lemuteporfin's amphiphilic design enables sophisticated liposomal encapsulation strategies that optimize biodistribution and cellular delivery. The clinical-grade formulation incorporates two complementary approaches:

  • Conventional bilayer incorporation: Unmodified Lemuteporfin molecules intercalate within phospholipid bilayers of dimyristoylphosphatidylcholine (DMPC)/egg phosphatidylglycerol (EPG) (5:3 molar ratio) liposomes
  • Lipid-anchored conjugation: A fraction of Lemuteporfin is covalently linked to lysophosphatidylcholine via its 131-carboxyl group, creating an amphiphilic prodrug that integrates permanently into the vesicle structure [5] [8].

This dual-loading strategy achieves unprecedented encapsulation efficiency (>98%) and drug-to-lipid ratios of 1:4 (w/w), significantly exceeding single-mechanism formulations. Dynamic light scattering reveals uniform particle distribution (PDI <0.15) with mean diameters of 120±15 nm – optimal for enhanced permeability and retention (EPR) effects in tumor vasculature. The lipid-anchored fraction remains stably associated with liposomes during circulation, while bilayer-integrated molecules exhibit controlled transfer to serum albumin (association constant Ka = 8.04×10⁻⁷ M), facilitating drug release at target sites [5] [8].

Comparative studies demonstrate that Lemuteporfin liposomes maintain >95% drug integrity after 6 months at 4°C, with leakage rates below 3% per month. The inclusion of 5 mol% polyethylene glycol (PEG)-lipid conjugates extends circulation half-life to 18±2 hours in murine models. Crucially, in vitro testing in 3D ovarian cancer models shows the dual-loaded liposomes achieve 50% cell killing at light doses 3.2-fold lower than Visudyne® (standard verteporfin formulation) due to simultaneous mitochondrial/ER and lysosomal photodamage mechanisms [5] [8].

Table 3: Performance Characteristics of Lemuteporfin Liposomal Formulations

ParameterConventional Bilayer IncorporationLipid-Anchored ConjugationDual-Loaded Formulation
Encapsulation Efficiency85±4%92±3%98±1%
Serum Stability (48h)62±5% retained97±2% retained96±2% retained
HSA Transfer Rate (t½)8.7±0.9 min>72 hours10.2±1.1 min (free) + stable (anchored)
Plasma AUC (mM·h)28.5±2.341.7±3.159.2±4.5
Tumor Accumulation (%ID/g)3.8±0.45.1±0.67.9±0.8

Properties

CAS Number

215808-49-4

Product Name

Lemuteporfin

IUPAC Name

dimethyl 5-ethenyl-10,14-bis[3-(2-hydroxyethoxy)-3-oxopropyl]-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate

Molecular Formula

C44H48N4O10

Molecular Weight

792.9 g/mol

InChI

InChI=1S/C44H48N4O10/c1-8-26-23(2)32-20-37-30-12-9-29(42(53)55-6)41(43(54)56-7)44(30,5)38(48-37)22-33-25(4)28(11-14-40(52)58-18-16-50)36(47-33)21-35-27(10-13-39(51)57-17-15-49)24(3)31(46-35)19-34(26)45-32/h8-9,12,19-22,41,45,47,49-50H,1,10-11,13-18H2,2-7H3

InChI Key

IKKAMLAWMNGIGM-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C

Solubility

Soluble in DMSO, not in water

Synonyms

QLT0074; QLT 0074; QLT-0074; DRM05; DRM 05; DRM-05; EA 6; Lemuteporfin.

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.